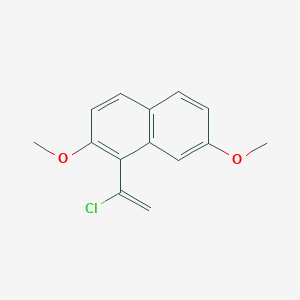

1-(1-Chlorovinyl)-2,7-dimethoxynaphthalene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1-Chlorovinyl)-2,7-dimethoxynaphthalene, also known as DMCM, is a chemical compound that has been extensively studied for its potential as an anxiolytic agent. DMCM belongs to the class of compounds known as naphthalenes, which are aromatic hydrocarbons commonly found in coal tar and crude oil. In

Mecanismo De Acción

1-(1-Chlorovinyl)-2,7-dimethoxynaphthalene acts as an antagonist of the benzodiazepine receptor, which is a type of GABA-A receptor. The GABA-A receptor is a ligand-gated ion channel that is activated by the neurotransmitter GABA. Activation of the receptor leads to an influx of chloride ions into the neuron, which hyperpolarizes the cell and reduces its excitability. Benzodiazepine drugs enhance the activity of the receptor, leading to increased inhibition of the neuron. 1-(1-Chlorovinyl)-2,7-dimethoxynaphthalene blocks the effects of benzodiazepine drugs, leading to decreased inhibition of the neuron.

Efectos Bioquímicos Y Fisiológicos

1-(1-Chlorovinyl)-2,7-dimethoxynaphthalene has been shown to have anxiolytic effects in animal models, and has been used to study the mechanisms of anxiety in the brain. The compound has also been shown to have anticonvulsant effects, and has been used to study the mechanisms of epilepsy. 1-(1-Chlorovinyl)-2,7-dimethoxynaphthalene has been shown to have a high affinity for the benzodiazepine receptor, and has been used to study the structure and function of the receptor. The compound has also been used to study the effects of other GABA-A receptor modulators, such as barbiturates and ethanol.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-(1-Chlorovinyl)-2,7-dimethoxynaphthalene has several advantages for use in lab experiments. It has a high affinity for the benzodiazepine receptor, and can be used to study the structure and function of the receptor. The compound is also relatively stable and can be synthesized with high yields and purity. However, 1-(1-Chlorovinyl)-2,7-dimethoxynaphthalene has several limitations for use in lab experiments. It is highly toxic and can cause respiratory depression and convulsions at high doses. The compound also has a short half-life, which can make it difficult to study its effects over time.

Direcciones Futuras

There are several future directions for research on 1-(1-Chlorovinyl)-2,7-dimethoxynaphthalene. One area of interest is the development of new anxiolytic drugs that target the benzodiazepine receptor. 1-(1-Chlorovinyl)-2,7-dimethoxynaphthalene has been used to study the structure and function of the receptor, and this information could be used to develop new drugs with improved efficacy and safety profiles. Another area of interest is the development of new methods for synthesizing 1-(1-Chlorovinyl)-2,7-dimethoxynaphthalene and related compounds. Improved synthesis methods could lead to higher yields and purity, and could enable the production of new analogs with improved pharmacological properties. Finally, 1-(1-Chlorovinyl)-2,7-dimethoxynaphthalene could be used to study the mechanisms of other neurological disorders, such as epilepsy and depression. By studying the effects of 1-(1-Chlorovinyl)-2,7-dimethoxynaphthalene on these disorders, researchers could gain new insights into the underlying mechanisms and potentially develop new treatments.

Métodos De Síntesis

1-(1-Chlorovinyl)-2,7-dimethoxynaphthalene can be synthesized using a variety of methods, including the reaction of 1,4-dimethoxynaphthalene with thionyl chloride, followed by reaction with vinyl magnesium bromide. Another method involves the reaction of 1,4-dimethoxynaphthalene with 1,1,2-trichloroethane in the presence of sodium amide. These methods have been used to produce 1-(1-Chlorovinyl)-2,7-dimethoxynaphthalene with high yields and purity.

Aplicaciones Científicas De Investigación

1-(1-Chlorovinyl)-2,7-dimethoxynaphthalene has been extensively studied for its potential as an anxiolytic agent. It has been shown to have anxiolytic effects in animal models, and has been used to study the mechanisms of anxiety in the brain. 1-(1-Chlorovinyl)-2,7-dimethoxynaphthalene has also been used to study the effects of benzodiazepine receptor antagonists, and has been shown to be a potent antagonist of these receptors. The compound has also been used in studies of the GABA-A receptor, which is the target of many anxiolytic drugs.

Propiedades

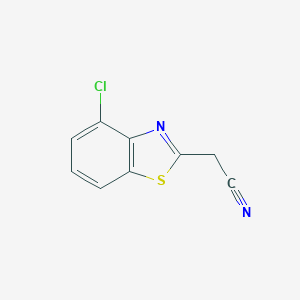

Número CAS |

129178-58-1 |

|---|---|

Nombre del producto |

1-(1-Chlorovinyl)-2,7-dimethoxynaphthalene |

Fórmula molecular |

C14H13ClO2 |

Peso molecular |

248.7 g/mol |

Nombre IUPAC |

1-(1-chloroethenyl)-2,7-dimethoxynaphthalene |

InChI |

InChI=1S/C14H13ClO2/c1-9(15)14-12-8-11(16-2)6-4-10(12)5-7-13(14)17-3/h4-8H,1H2,2-3H3 |

Clave InChI |

NQCVNEINEHFHGF-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)C=CC(=C2C(=C)Cl)OC |

SMILES canónico |

COC1=CC2=C(C=C1)C=CC(=C2C(=C)Cl)OC |

Otros números CAS |

129178-58-1 |

Sinónimos |

1-(1-chlorovinyl)-2,7-dimethoxynaphthalene CVDMN |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methylbenzo[d]isoxazol-6-amine](/img/structure/B138811.png)

![8-[(S)-Hydroxy[4-benzyloxyphenyl]methyl]-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid Ethyl Ester](/img/structure/B138816.png)

![1-[3-(3-Azidophenyl)propyl]-4-(2-benzhydryloxyethyl)piperazine](/img/structure/B138841.png)